
4-(5-Methoxypyridin-2-yl)benzaldehyde
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Overview
Description
4-(5-Methoxypyridin-2-yl)benzaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group attached to the pyridine ring and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methoxypyridin-2-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxypyridine with benzaldehyde under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to maximize yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial to achieving efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Methoxypyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(5-Methoxypyridin-2-yl)benzoic acid.
Reduction: Formation of 4-(5-Methoxypyridin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Methoxypyridin-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Methoxypyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application .
Comparison with Similar Compounds
- 4-(6-Methoxypyridin-2-yl)benzaldehyde
- 4-(5-Methylpyridin-2-yl)benzaldehyde
- 4-(5-Chloro-2-methoxypyridin-3-yl)benzaldehyde
Comparison: 4-(5-Methoxypyridin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-(5-Methoxypyridin-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzaldehyde moiety substituted with a 5-methoxypyridine group. Its molecular formula is C12H11N1O2, with a molecular weight of approximately 201.23 g/mol.
Antimicrobial Activity
Research indicates that benzaldehyde derivatives exhibit antimicrobial properties. A study highlighted the antibacterial effects of benzaldehyde against various strains, such as Staphylococcus aureus and Bacillus anthracis, suggesting that similar derivatives like this compound may possess comparable activity due to structural similarities . The mechanism involves disruption of bacterial cell membranes, leading to cell death.
Anticancer Potential
Several studies have investigated the anticancer properties of pyridine-containing compounds. For instance, derivatives of pyridine have shown cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the methoxy group in this compound may enhance its lipophilicity, potentially improving its bioavailability and efficacy against tumor cells .
The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets. These interactions may include:
- Enzyme Inhibition : Compounds with aldehyde functionalities can act as enzyme inhibitors by forming reversible or irreversible bonds with active sites.
- Receptor Modulation : The compound may influence receptor activity through conformational changes or competitive inhibition.
Study on Anticancer Activity
A recent study evaluated the effects of various pyridine derivatives on cancer cell viability. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 20 µM. The study concluded that this compound could be a promising candidate for further development in cancer therapy .
Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of this compound was assessed against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 mM against E. coli, indicating moderate antibacterial activity .
Data Table: Biological Activity Summary
Biological Activity | Target Organism/Cell Line | IC50/MIC (µM/mM) | Mechanism |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 8 mM | Membrane disruption |
Anticancer | HeLa Cells | 15 µM | Apoptosis induction |
Antimicrobial | E. coli | 8 mM | Cell wall synthesis inhibition |
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(5-methoxypyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-7-13(14-8-12)11-4-2-10(9-15)3-5-11/h2-9H,1H3 |
InChI Key |
FSAMQOLGTCMJLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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